Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is an organic compound characterized by its unique spiro structure, where a benzodioxole ring is fused to a cyclohexane ring. This compound is notable for its two nitro groups attached to the benzodioxole moiety, which significantly influence its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] typically involves the nitration of spiro[1,3-benzodioxole-2,1’-cyclohexane]. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5 and 6 positions of the benzodioxole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The nitro groups in 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] can undergo reduction reactions to form amino derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is primarily influenced by its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s spiro structure also contributes to its unique reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-dinitrobenzodioxole: Lacks the spiro cyclohexane ring, resulting in different reactivity and properties.
5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclopentane]: Similar structure but with a cyclopentane ring instead of cyclohexane, leading to variations in chemical behavior.
Uniqueness
5,6-dinitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
68239-08-7 |
---|---|
Molekularformel |
C12H12N2O6 |
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C12H12N2O6/c15-13(16)8-6-10-11(7-9(8)14(17)18)20-12(19-10)4-2-1-3-5-12/h6-7H,1-5H2 |
InChI-Schlüssel |
FTOUDLLHVRZGEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.